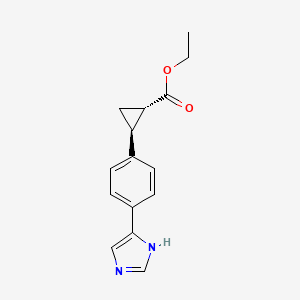
N,N'-(Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is a chiral ligand widely used in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 1,2-cyclohexanediamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene . The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with metals like ruthenium, palladium, and copper.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with transition metals.
Substitution Reactions: The ligand can be substituted with other phosphine or amine groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., ruthenium chloride, palladium acetate), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide) . The reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions are metal-ligand complexes, which are often used as catalysts in various organic transformations .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine exerts its effects involves the formation of stable metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis[2-(diphenylphosphino)benzylidene]ethylenediamine
- N,N’-Bis[2-(diphenylphosphino)benzylidene]benzylamine
Uniqueness
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is unique due to its chiral nature and the ability to form highly stable complexes with a variety of metals. This makes it particularly valuable in asymmetric catalysis, where enantioselectivity is crucial .
Eigenschaften
Molekularformel |
C44H40N2P2 |
|---|---|
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2 |
InChI-Schlüssel |
GCUKRENTSKVSIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)-](/img/structure/B8514458.png)


![Ethyl [(trimethylsilyl)sulfanyl]acetate](/img/structure/B8514474.png)

